molecular formula C14H13NO3 B12665744 2-Propenoic acid, 2-methyl-, (8-hydroxy-5-quinolinyl)methyl ester CAS No. 3327-19-3

2-Propenoic acid, 2-methyl-, (8-hydroxy-5-quinolinyl)methyl ester

Cat. No.: B12665744
CAS No.: 3327-19-3
M. Wt: 243.26 g/mol
InChI Key: TZIDYWKSHYOTRF-UHFFFAOYSA-N
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Description

2-Propenoic acid, 2-methyl-, (8-hydroxy-5-quinolinyl)methyl ester is a chemical compound with a complex structure that combines the properties of both 2-propenoic acid and quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 2-methyl-, (8-hydroxy-5-quinolinyl)methyl ester typically involves the esterification of 2-propenoic acid, 2-methyl- with (8-hydroxy-5-quinolinyl)methanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method can improve efficiency and yield while reducing the reaction time. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 2-methyl-, (8-hydroxy-5-quinolinyl)methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Quinoline derivatives with different oxidation states.

    Reduction: Alcohol derivatives of the original ester.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-Propenoic acid, 2-methyl-, (8-hydroxy-5-quinolinyl)methyl ester has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 2-methyl-, (8-hydroxy-5-quinolinyl)methyl ester involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the ester group can undergo hydrolysis to release active metabolites that further exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Propenoic acid, methyl ester: A simpler ester with similar reactivity but lacking the quinoline moiety.

    2-Propenoic acid, 3-phenyl-, methyl ester: Contains a phenyl group instead of the quinoline moiety, leading to different chemical and biological properties.

    Propanoic acid, 2-hydroxy-2-methyl-, methyl ester: A structurally related compound with different functional groups and reactivity.

Uniqueness

2-Propenoic acid, 2-methyl-, (8-hydroxy-5-quinolinyl)methyl ester is unique due to the presence of both the 2-propenoic acid and quinoline moieties, which confer distinct chemical and biological properties

Properties

CAS No.

3327-19-3

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

(8-hydroxyquinolin-5-yl)methyl 2-methylprop-2-enoate

InChI

InChI=1S/C14H13NO3/c1-9(2)14(17)18-8-10-5-6-12(16)13-11(10)4-3-7-15-13/h3-7,16H,1,8H2,2H3

InChI Key

TZIDYWKSHYOTRF-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCC1=C2C=CC=NC2=C(C=C1)O

Origin of Product

United States

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